molecular formula C16H9Cl2NO3 B3884783 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- CAS No. 304894-62-0

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-

Cat. No.: B3884783
CAS No.: 304894-62-0
M. Wt: 334.1 g/mol
InChI Key: UPLGTJFVIHONDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- typically involves the condensation of a benzopyran derivative with a dichlorophenyl amine under specific reaction conditions. Common reagents used in the synthesis may include:

  • Benzopyran derivatives
  • 2,5-dichlorophenyl amine
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to less oxidized forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-3-carboxamide derivatives
  • Other benzopyran-based compounds
  • Dichlorophenyl amine derivatives

Uniqueness

The uniqueness of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-10-5-6-12(18)13(8-10)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLGTJFVIHONDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192500
Record name N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304894-62-0
Record name N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304894-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-
Reactant of Route 2
Reactant of Route 2
2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-
Reactant of Route 4
Reactant of Route 4
2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-
Reactant of Route 5
2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-
Reactant of Route 6
Reactant of Route 6
2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.